2,3,5-Trifluorobenzyl alcohol chemical properties
2,3,5-Trifluorobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5-trifluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document includes a summary of its physicochemical properties, detailed experimental protocols for common reactions, and visualizations of its synthetic applications.
Core Chemical Properties
2,3,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties compared to unsubstituted benzyl alcohol.
Physicochemical and Spectroscopic Data
The quantitative properties of 2,3,5-trifluorobenzyl alcohol and its isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for the purification of products.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | [3] |
| CAS Number | 67640-33-9 | [4][5] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
| Boiling Point | 201-204 °C (for 2,4,5-isomer) | |
| Density | 1.4 g/mL at 25 °C (for 2,4,5-isomer) | |
| Refractive Index (n20/D) | 1.472 (for 2,4,5-isomer) | |
| InChIKey | IAYKYKBQMLBYAI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1CO)F)F)F | [2] |
Note: Some physical data is for the isomeric 2,4,5-trifluorobenzyl alcohol and is provided as a close approximation in the absence of specific data for the 2,3,5-isomer.
Chemical Reactivity and Synthetic Applications
The primary alcohol group in 2,3,5-trifluorobenzyl alcohol is the main site of its chemical reactivity.[5] It readily undergoes esterification, etherification, and oxidation reactions.[5] The electron-withdrawing nature of the trifluorinated phenyl ring can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.
Role in Drug Development
Fluorinated building blocks like 2,3,5,6-tetrafluorobenzyl alcohol, a closely related compound, are valuable in pharmaceutical development.[7][8] The inclusion of fluorine atoms in a drug candidate can enhance its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[8] 2,3,5-Trifluorobenzyl alcohol serves as a versatile starting material for introducing a trifluorobenzyl moiety into more complex molecules.
Caption: Synthetic pathway from 2,3,5-trifluorobenzyl alcohol to a final drug product.
Experimental Protocols
Below are detailed methodologies for key reactions involving benzyl alcohols, adapted for 2,3,5-trifluorobenzyl alcohol.
Esterification via Fischer Esterification
This protocol describes the formation of a 2,3,5-trifluorobenzyl ester from the corresponding alcohol and a carboxylic acid.
Objective: To synthesize a 2,3,5-trifluorobenzyl ester.
Materials:
-
2,3,5-Trifluorobenzyl alcohol
-
Carboxylic acid (e.g., acetic acid)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst[5]
-
Toluene or a similar organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2,3,5-trifluorobenzyl alcohol (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 3-5 mol%).
-
Add a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Conversion to 2,3,5-Trifluorobenzyl Chloride
This protocol details the conversion of the alcohol to the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution reactions.
Objective: To synthesize 2,3,5-trifluorobenzyl chloride.
Materials:
-
2,3,5-Trifluorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirring solution of 2,3,5-trifluorobenzyl alcohol (1 equivalent) and a catalytic amount of DMF in dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[9]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]
-
Monitor the reaction for the complete consumption of the starting material by TLC or GC.[9]
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.[9]
-
Extract the product with dichloromethane.[9]
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[9]
-
Filter and concentrate under reduced pressure to yield the 2,3,5-trifluorobenzyl chloride.[9]
Caption: A typical experimental workflow for the esterification of 2,3,5-trifluorobenzyl alcohol.
Safety and Handling
2,3,5-Trifluorobenzyl alcohol and its isomers are considered hazardous chemicals.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
-
Precautionary Measures: Use in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing mist, vapors, or spray.[10] Wash exposed skin thoroughly after handling.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[4][10][11][12][13][14]
References
- 1. 2,3,5-Trifluorobenzyl alcohol | C7H5F3O | CID 2777030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,3,5-trifluorobenzyl alcohol (C7H5F3O) [pubchemlite.lcsb.uni.lu]
- 3. 2,4,5-Trifluorobenzyl Alcohol | C7H5F3O | CID 2777035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5-Trifluorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]
- 5. 2,3,5-Trifluorobenzyl alcohol | 67640-33-9 | Benchchem [benchchem.com]
- 6. B25162.06 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,3,5,6-Tetrafluorobenzyl Alcohol Supplier & Manufacturer | Factory Price [eeting-chem.com]
- 9. rsc.org [rsc.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,4,5-Trifluorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]
